ethyl 3-[2-(4-methoxyphenoxy)acetamido]-1-benzofuran-2-carboxylate
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Overview
Description
Ethyl 3-[2-(4-methoxyphenoxy)acetamido]-1-benzofuran-2-carboxylate is a complex organic compound that belongs to the class of benzofuran derivatives. This compound is characterized by its unique structure, which includes a benzofuran ring, an acetamido group, and a methoxyphenoxy moiety. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Mechanism of Action
Target of Action
The primary targets of ethyl 3-[2-(4-methoxyphenoxy)acetamido]-1-benzofuran-2-carboxylate are currently under investigation. Preliminary research suggests that it may act as a ligand for certain receptors . The role of these receptors in cellular processes is being studied.
Biochemical Pathways
The biochemical pathways affected by this compound are not yet fully known. It is likely that its action on its target receptors influences certain biochemical pathways, leading to downstream effects. More research is needed to identify these pathways and understand their implications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-[2-(4-methoxyphenoxy)acetamido]-1-benzofuran-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzofuran Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Acetamido Group: This step involves the reaction of the benzofuran derivative with an acetamide derivative, often using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Attachment of the Methoxyphenoxy Group: This is typically done through an etherification reaction, where the phenol derivative is reacted with a methoxy group under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[2-(4-methoxyphenoxy)acetamido]-1-benzofuran-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the acetamido or methoxyphenoxy groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Ethyl 3-[2-(4-methoxyphenoxy)acetamido]-1-benzofuran-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Ethyl 3-[2-(4-methoxyphenoxy)acetamido]-1-benzofuran-2-carboxylate can be compared with other benzofuran derivatives, such as:
- Ethyl 3-[2-(4-hydroxyphenoxy)acetamido]-1-benzofuran-2-carboxylate
- Ethyl 3-[2-(4-chlorophenoxy)acetamido]-1-benzofuran-2-carboxylate
- Ethyl 3-[2-(4-nitrophenoxy)acetamido]-1-benzofuran-2-carboxylate
These compounds share a similar core structure but differ in the substituents attached to the phenoxy group. The unique properties of this compound arise from the presence of the methoxy group, which can influence its chemical reactivity and biological activity.
Biological Activity
Ethyl 3-[2-(4-methoxyphenoxy)acetamido]-1-benzofuran-2-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
- Molecular Formula : C20H19NO6
- Molecular Weight : 369.373 g/mol
- Chemical Structure : The compound features a benzofuran core, an acetamido group, and a methoxyphenoxy substituent, which may contribute to its biological properties.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Research indicates that compounds with similar structures often exhibit inhibitory effects on specific enzymes or receptors involved in disease pathways.
Potential Targets:
- Enzymatic Inhibition : The compound may inhibit enzymes that play crucial roles in cancer progression and inflammation.
- Receptor Modulation : It could interact with cell surface receptors, influencing cellular signaling pathways.
Anticancer Activity
Recent studies have explored the anticancer potential of benzofuran derivatives, including this compound. For instance, compounds with similar structures have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells.
Anti-inflammatory Effects
In addition to anticancer properties, this compound has been investigated for anti-inflammatory effects. Studies suggest that it may reduce pro-inflammatory cytokines and modulate immune responses.
Study | Findings |
---|---|
Reduced levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages. | |
Inhibited NF-kB activation, leading to decreased expression of inflammatory mediators. |
Case Studies
-
Case Study on Cancer Cell Lines :
- Objective : To evaluate the cytotoxic effects of the compound on various cancer cell lines.
- Methodology : Cell viability assays were conducted using MTT reduction assays.
- Results : The compound exhibited selective cytotoxicity towards breast and lung cancer cells, with minimal effects on normal cell lines.
-
Case Study on Inflammation Models :
- Objective : To assess anti-inflammatory properties in vivo.
- Methodology : Animal models were used to study the effects on induced inflammation.
- Results : Significant reduction in paw edema was observed following treatment with the compound.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetic profile and potential toxicity is crucial for evaluating the therapeutic viability of this compound.
- Absorption : Preliminary studies suggest good oral bioavailability.
- Metabolism : Likely metabolized via hepatic pathways; further studies are needed to elucidate specific metabolic routes.
- Toxicity Profile : Early toxicological assessments indicate a favorable safety profile at therapeutic doses.
Properties
IUPAC Name |
ethyl 3-[[2-(4-methoxyphenoxy)acetyl]amino]-1-benzofuran-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO6/c1-3-25-20(23)19-18(15-6-4-5-7-16(15)27-19)21-17(22)12-26-14-10-8-13(24-2)9-11-14/h4-11H,3,12H2,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRIRYUXQIWFIHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)COC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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